![molecular formula C8H13NO2 B044423 (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 121154-36-7](/img/structure/B44423.png)
(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Übersicht
Beschreibung
(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a cyclic amino acid that has gained significant attention in recent years due to its potential applications in various scientific fields. It is a chiral molecule that has two enantiomers, and the (2S,3aR,6aR) isomer is the most commonly studied form.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis : It's used in peptide synthesis due to its high efficiency and enantiomeric purity as a proline analogue (Francisco J. Sayago et al., 2007).
Synthesis of cis-Octahydrocyclopenta[c]pyrroles : The acid is instrumental in synthesizing cis-octahydrocyclopenta[c]pyrroles, contributing to the creation of up to four contiguous stereocentres after reductive work-up (K. Griffin et al., 2012).
Catalytic Arylation of Anilines : It acts as an effective ligand in the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, leading to moderate to good diaryl amine products (Ryan A. Altman et al., 2008).
Synthesis of Aeruginosin Analogs : Bicyclic amino acids like this compound are used in the preparation of aeruginosin analogs and other biologically active molecules (Jean-Rene Ella-Menye et al., 2008).
Pharmacologically Important Intermediate Synthesis : The compound is used in the scalable, cost-effective, and high yielding synthesis of tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a pharmacologically important intermediate (R. Bahekar et al., 2017).
Dipeptide Surrogates : Pyrolizidinone amino acids, related to this compound, can serve as conformationally rigid dipeptide surrogates, facilitating exploration of conformation-activity relationships of biologically active peptides (Evelyne Dietrich et al., 2003).
Eigenschaften
IUPAC Name |
(2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHKEWIEKYQINX-QYNIQEEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](N[C@@H]2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




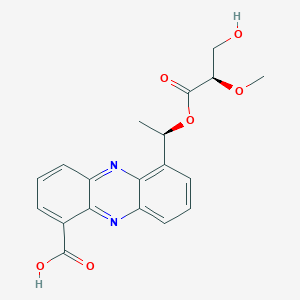

![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)
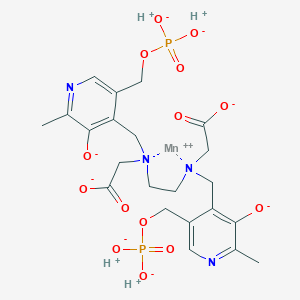
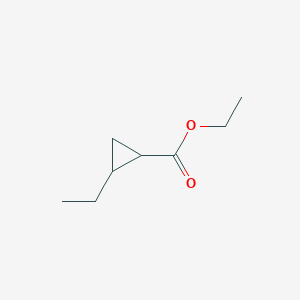
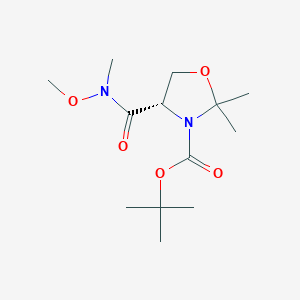




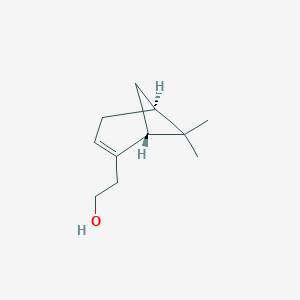
![N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B44375.png)
![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)